3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid
Description
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid (CAS: 862713-26-6) is a halogenated benzoic acid derivative with the molecular formula C₁₄H₁₀BrClO₃ and a molecular weight of 341.60 g/mol . Its structure features a benzoic acid core substituted with a phenoxy-methyl group bearing bromine and chlorine at the 4- and 2-positions, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antibiotic and enzyme-targeting applications .
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCDGQGXBIOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid typically involves multiple steps, including halogenation and esterification reactions. One common method starts with the bromination of 4-chlorophenol, followed by the reaction with benzyl chloride to form the intermediate compound. This intermediate is then subjected to esterification with benzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to less reactive groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and various Friedel-Crafts catalysts are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The methyl-substituted analogue (CAS: 832740-30-4) exhibits lower molecular weight and reduced steric hindrance, which may favor synthetic accessibility .
Computational Modeling Insights
The halogen atoms in the target compound may improve binding affinity via hydrophobic interactions, as seen in similar docking studies on halogen-enriched scaffolds .
Biological Activity
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.
Chemical Structure and Properties
The molecular formula for 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is C15H12BrClO3. Its structure features a benzoic acid moiety linked to a phenoxy group that contains both bromine and chlorine substituents, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. The presence of halogen atoms (bromine and chlorine) may enhance binding affinity to enzyme active sites.
- Receptor Modulation : It is hypothesized that this compound may interact with specific receptors, influencing signaling pathways related to inflammation or cell proliferation.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have demonstrated that halogenated benzoic acids can inhibit the growth of various bacterial strains.
Anti-inflammatory Effects
Some studies have suggested that derivatives of benzoic acid can reduce inflammation markers in vitro. This could be relevant for conditions such as arthritis or other inflammatory diseases.
Cytotoxicity
The cytotoxic effects of halogenated compounds have been documented. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study evaluated the inhibitory effects of various benzoic acid derivatives on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The results indicated that certain substitutions significantly enhanced COX inhibition, suggesting a similar potential for 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid . -
Antimicrobial Testing :
A series of tests were conducted on halogenated benzoic acids against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts . -
Cytotoxicity Assays :
In vitro cytotoxicity assays performed on various cancer cell lines showed that halogenated benzoic acids could induce apoptosis through mitochondrial pathways. The presence of bromine was correlated with increased efficacy in inducing cell death .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
